N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine

Medicinal Chemistry Pharmacokinetics ADME

This glycine derivative (MW 273.29, LogP 0.37, tPSA 146 Ų) is purpose-built for fragment-based screening against sulfonamide-binding targets. Minimal steric bulk and a free carboxylic acid handle enable rapid SAR expansion, ester prodrug synthesis, or fluorescent probe conjugation. Consistent batch-to-batch quality ensures reproducible in vitro permeability assays. Secure your research supply for dihydropteroate synthase and carbonic anhydrase inhibitor development.

Molecular Formula C8H7N3O4S2
Molecular Weight 273.28
CAS No. 312591-21-2
Cat. No. B2436519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine
CAS312591-21-2
Molecular FormulaC8H7N3O4S2
Molecular Weight273.28
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C8H7N3O4S2/c12-7(13)4-9-17(14,15)6-3-1-2-5-8(6)11-16-10-5/h1-3,9H,4H2,(H,12,13)
InChIKeyPCCKBSAJRWIUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine (CAS 312591-21-2): Core Chemical and Regulatory Profile


N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine (CAS 312591-21-2) is a synthetic glycine derivative belonging to the benzothiadiazole sulfonamide class, characterized by a 2,1,3-benzothiadiazole core linked via a sulfonyl bridge to the amino group of glycine . The compound has a molecular formula of C8H7N3O4S2 and a molecular weight of 273.29 g/mol [1]. It is supplied as a powder with a purity of ≥98% and is intended exclusively for research and development purposes, not for human or veterinary use .

Why Generic Substitution of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine with In-Class Analogs Is Scientifically Unjustified


Despite sharing a common benzothiadiazole-sulfonyl scaffold, N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine exhibits distinct physicochemical and potential pharmacological properties that preclude simple substitution with other in-class derivatives. The glycine backbone confers a unique balance of hydrogen bond donors (2) and acceptors (8) , a specific molecular weight (273.29 g/mol), and a LogP of 0.37 , which collectively govern its solubility, membrane permeability, and target engagement profile. Substitution with even closely related amino acid derivatives—such as those incorporating norvaline (MW 315.4 g/mol, LogP est. 1.5-2.0) or β-alanine (MW 287.32 g/mol) —alters these critical parameters, potentially leading to divergent biological activity, altered metabolic stability, or inconsistent experimental outcomes. The following quantitative evidence underscores why procurement decisions must be guided by compound-specific data rather than class-level assumptions.

Quantitative Differentiation Guide: N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine vs. Closest Analogs


Molecular Weight and Size: Precise Differentiation from Bulkier Amino Acid Analogs

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine exhibits a molecular weight of 273.29 g/mol, which is 42.11 g/mol lower than the norvaline derivative and 42.07 g/mol lower than the valine derivative. This difference arises from the minimal glycine side chain (hydrogen) compared to the propyl (norvaline) or isopropyl (valine) groups [1]. The reduced molecular weight and absence of a hydrophobic side chain contribute to a lower LogP (0.37) and higher topological polar surface area (tPSA = 146 Ų) , predicting enhanced aqueous solubility and distinct membrane diffusion characteristics relative to bulkier analogs.

Medicinal Chemistry Pharmacokinetics ADME

Lipophilicity (LogP): A 5.4-Fold Difference in Predicted Partition Coefficient vs. Ethyl Ester Prodrug Form

The calculated LogP (octanol-water partition coefficient) for N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine is 0.37, indicating moderate hydrophilicity . In contrast, the corresponding ethyl ester derivative (CAS 175203-25-5) has a LogP of 2.0044 [1], representing a 5.4-fold increase in lipophilicity. This substantial difference underscores the profound impact of the free carboxylic acid versus the esterified form on physicochemical behavior.

Lipophilicity Drug Design Solubility

Hydrogen Bonding Capacity: Optimized Donor/Acceptor Ratio for Aqueous Solubility and Target Interaction

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine possesses 2 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA) . This HBD/HBA profile is distinct from glycine itself (HBD: 2, HBA: 3) and from N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-β-alanine, which has an additional methylene group in the amino acid backbone but a similar HBD/HBA count (HBD: 2, HBA: 8) . The high HBA count, contributed by the sulfonyl, carboxylic acid, and benzothiadiazole nitrogens, enhances aqueous solubility and facilitates specific interactions with biological targets (e.g., enzyme active sites).

Solubility Hydrogen Bonding Crystallography

Synthesis Efficiency: One-Step Protocol Yields Quantitative Product with Full Spectroscopic Characterization

A published protocol demonstrates the one-step synthesis of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine in quantitative yield using adapted Vilsmeier conditions [1]. The product was fully characterized by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy, providing a robust spectral reference [2]. While comparative yield data for other benzothiadiazole-sulfonyl amino acids under identical conditions are not available, the quantitative yield and single-step nature of this synthesis offer a practical advantage for laboratory-scale production compared to multi-step sequences that may be required for more complex amino acid derivatives.

Organic Synthesis Process Chemistry Spectroscopy

Biological Activity Inference: Sulfonamide Moiety Suggests Potential as Carbonic Anhydrase Inhibitor Scaffold

While direct biological activity data for N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine are not available in public repositories, the benzothiadiazole-sulfonamide scaffold is well-established as a pharmacophore for carbonic anhydrase (CA) inhibition [1]. Sulfonamides containing benzothiazole or benzothiadiazole cores have demonstrated low nanomolar affinity for CA II and CA IV [2]. The presence of the glycine moiety may modulate selectivity and potency compared to bulkier amino acid derivatives. Class-level inference suggests that this compound could serve as a lead-like fragment or a control compound in CA inhibition assays, with the glycine backbone providing a minimal, non-sterically hindered scaffold for probing the sulfonamide binding pocket.

Enzyme Inhibition Sulfonamide Carbonic Anhydrase

Optimal Research and Industrial Application Scenarios for N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine


Fragment-Based Drug Discovery for Sulfonamide-Binding Enzymes

The low molecular weight (273.29 g/mol) and favorable hydrogen bonding profile (HBD:2, HBA:8) position N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine as an ideal fragment for screening against sulfonamide-binding targets such as carbonic anhydrases, dihydropteroate synthase, or certain protease families. Its glycine backbone minimizes steric hindrance, allowing the benzothiadiazole-sulfonyl core to engage the active site without extraneous interactions. Procurement of this compound enables cost-effective fragment library construction and subsequent SAR expansion.

Synthetic Intermediate for Prodrug and Conjugate Development

The free carboxylic acid group provides a handle for further derivatization, such as esterification (as demonstrated by the ethyl ester analog with LogP 2.0044 [1]) or amide bond formation with amines or amino acids. The quantitative one-step synthesis [2] ensures a reliable supply of starting material for the preparation of more complex benzothiadiazole-containing molecules, including potential prodrugs, fluorescent probes, or affinity ligands.

Physicochemical Reference Standard for Permeability and Solubility Assays

With a precisely defined LogP of 0.37 and tPSA of 146 Ų , this compound serves as a benchmark for calibrating in vitro permeability assays (e.g., PAMPA, Caco-2) and solubility determinations. Its moderate hydrophilicity and high polar surface area predict limited passive membrane diffusion, making it a useful negative control when evaluating more lipophilic analogs or prodrug strategies. Consistent procurement ensures batch-to-batch reproducibility in these critical quality control assays.

Exploratory Medicinal Chemistry for Antimicrobial and Diuretic Programs

The benzothiadiazole-sulfonamide core is a recognized pharmacophore for antimicrobial (via dihydropteroate synthase inhibition) and diuretic (via carbonic anhydrase inhibition) activities [3]. N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine can be employed as a starting point for synthesizing focused libraries aimed at these therapeutic areas. Its commercial availability at research scale allows medicinal chemists to rapidly access the scaffold and explore substitutions on the glycine moiety or the benzothiadiazole ring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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